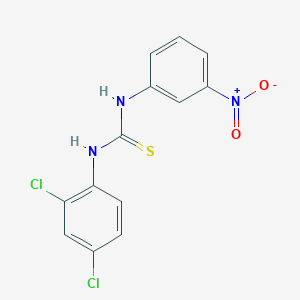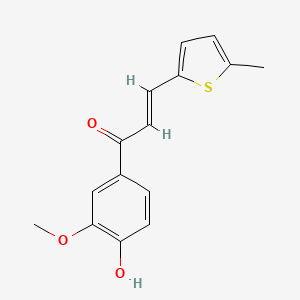![molecular formula C17H18F2N2OS B5799652 N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Difluoromethoxyphenylthiourea (DFMTU).
Mécanisme D'action
The exact mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It also inhibits the activity of various enzymes involved in cancer cell proliferation and migration. Its antiviral activity is believed to be due to its ability to inhibit viral entry and replication.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells. It also modulates the expression of various genes involved in cancer cell survival and proliferation. In addition, it has been found to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea in lab experiments is its potential as a potent anticancer and antiviral agent. It also exhibits anti-inflammatory and antinociceptive properties, making it a suitable candidate for studying the mechanisms of these processes. However, one of the limitations is that its exact mechanism of action is not fully understood, which may hinder its further development and application.
Orientations Futures
There are several future directions for research on N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea. One of the directions is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective derivatives. Additionally, its pharmacokinetic and toxicological properties need to be studied in more detail to assess its suitability for clinical use.
Méthodes De Synthèse
The synthesis of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea involves the reaction between 4-(difluoromethoxy)-2-methylbenzylamine and phenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product obtained is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines. It also shows potential as an antiviral agent against HIV-1. Additionally, it has been found to possess anti-inflammatory and antinociceptive properties.
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)-2-methylphenyl]-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS/c1-11-3-5-13(6-4-11)10-20-17(23)21-15-8-7-14(9-12(15)2)22-16(18)19/h3-9,16H,10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYMVBJJSSKANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)



![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)

![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)
